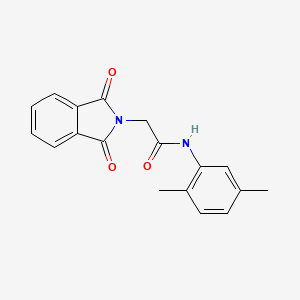

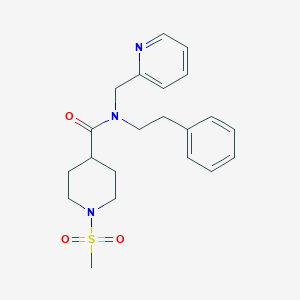

![molecular formula C20H22N4O3S2 B3007793 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-95-9](/img/structure/B3007793.png)

3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that appears to be related to the family of tetrahydro-1,2,4-triazines and piperidine derivatives. These types of compounds have been studied for various applications, including corrosion inhibition and antimicrobial activity.

Synthesis Analysis

The synthesis of related piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine structure followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydronaphthalen-2-ylsulfonyl group attached to a piperidin-4-yl moiety, which is further connected to a thieno[3,2-d][1,2,3]triazin-4(3H)-one framework. The presence of the sulfonyl group and the piperidine ring suggests that the compound might exhibit similar properties to those described in the provided papers, such as the ability to form protective films on metal surfaces or antimicrobial activity .

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed, related compounds have been shown to interact with metal surfaces, forming adsorbed shielding films, which indicates a potential for chemisorption . Additionally, the nature of substitutions on the benzhydryl and sulfonamide rings in similar compounds has been found to influence their antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include the ability to adsorb onto surfaces due to the presence of the sulfonyl group, which is a characteristic shared by other sulfonyl-containing triazines . The compound's efficacy as a corrosion inhibitor or antimicrobial agent would depend on its molecular structure, particularly the nature of its substitutions, as seen in related compounds .

Applications De Recherche Scientifique

Corrosion Mitigation in Industrial Applications

Research on tetrahydro-1,2,4-triazines, which share structural similarities with the compound , has demonstrated their effectiveness as corrosion inhibitors for N80 carbon steel in sulfamic acid media, used in industrial cleaning processes. These compounds act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm, indicating chemisorption on the steel surface. This application highlights the potential of such compounds in protecting industrial equipment from corrosion, thereby extending their lifespan and reducing maintenance costs (Abd El‐Lateef et al., 2022).

Antifungal Activity

The antifungal properties of compounds incorporating triazoles, piperidines, and thieno pyridine rings, akin to the core structure of the compound , have been identified against various fungal pathogens. This research signifies the potential of such compounds in developing new antifungal agents, which can be crucial for addressing resistant strains of fungi (Darandale et al., 2013).

Potential Diagnostic and Therapeutic Applications

Analogues of σ receptor ligands with modifications to reduce lipophilicity while maintaining receptor affinity suggest potential applications in diagnostic imaging and therapy, particularly in oncology. The structural manipulation aimed at improving bioavailability and selectivity highlights the compound's potential utility in developing novel radiotracers and therapeutic agents (Abate et al., 2011).

Exploring Receptor Activity

Studies on tetrahydronaphthalen-yl derivatives for understanding structure-activity relationships at various receptors, including 5-HT7, provide insights into designing receptor-specific drugs. This research is instrumental in the development of drugs with targeted action, minimizing side effects and improving therapeutic efficacy (Leopoldo et al., 2007).

Vasodilatory Properties

The synthesis of novel compounds with vasodilatory properties, including pyrimidine and triazine sulfates, showcases the potential of such chemicals in developing new treatments for hypertension and other cardiovascular conditions. This application leverages the compounds' ability to induce vasodilation, thereby lowering blood pressure and improving blood flow (McCall et al., 1983).

Propriétés

IUPAC Name |

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c25-20-19-18(9-12-28-19)21-22-24(20)16-7-10-23(11-8-16)29(26,27)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,9,12-13,16H,1-4,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLYTMRVDJWWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

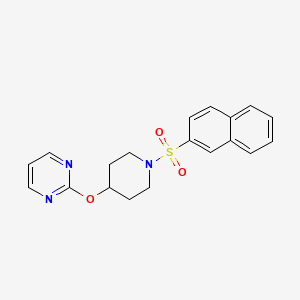

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)

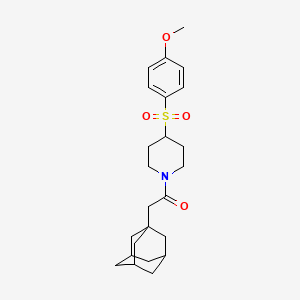

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)

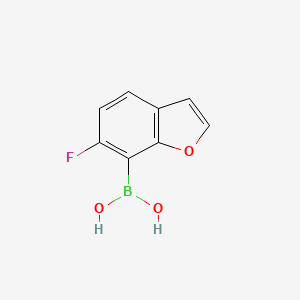

![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)